molecular formula C17H24ClNO2 B10973668 4-(4-Chloro-2-methylphenoxy)-1-(3-methylpiperidin-1-yl)butan-1-one

4-(4-Chloro-2-methylphenoxy)-1-(3-methylpiperidin-1-yl)butan-1-one

Cat. No.: B10973668
M. Wt: 309.8 g/mol
InChI Key: IGPYIFUVNQMBFG-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methylphenoxy)-1-(3-methylpiperidin-1-yl)butan-1-one is a synthetic organic compound that belongs to the class of phenoxyalkylamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methylphenoxy)-1-(3-methylpiperidin-1-yl)butan-1-one typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent, such as 1-bromobutane, under basic conditions to form 4-(4-chloro-2-methylphenoxy)butane.

    Introduction of the Piperidine Moiety: The phenoxy intermediate is then reacted with 3-methylpiperidine in the presence of a suitable catalyst, such as potassium carbonate, to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates and yields.

    Catalyst Selection: Using efficient catalysts to enhance reaction efficiency and selectivity.

    Purification Techniques: Employing advanced purification methods, such as recrystallization or chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methylphenoxy)-1-(3-methylpiperidin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-(4-Chloro-2-methylphenoxy)-1-(3-methylpiperidin-1-yl)butan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methylphenoxy)-1-(3-methylpiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors, such as G-protein-coupled receptors, to modulate cellular signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, leading to altered metabolic processes.

    Ion Channel Modulation: Affecting ion channel function, which can influence cellular excitability and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenoxy)-1-(3-methylpiperidin-1-yl)butan-1-one: Lacks the methyl group on the phenoxy ring.

    4-(4-Chloro-2-methylphenoxy)-1-(piperidin-1-yl)butan-1-one: Lacks the methyl group on the piperidine ring.

    4-(4-Chloro-2-methylphenoxy)-1-(3-methylpiperidin-1-yl)pentan-1-one: Has an additional carbon in the alkyl chain.

Uniqueness

4-(4-Chloro-2-methylphenoxy)-1-(3-methylpiperidin-1-yl)butan-1-one is unique due to the presence of both the chloro-substituted phenoxy group and the methyl-substituted piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H24ClNO2

Molecular Weight

309.8 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-1-(3-methylpiperidin-1-yl)butan-1-one

InChI

InChI=1S/C17H24ClNO2/c1-13-5-3-9-19(12-13)17(20)6-4-10-21-16-8-7-15(18)11-14(16)2/h7-8,11,13H,3-6,9-10,12H2,1-2H3

InChI Key

IGPYIFUVNQMBFG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)CCCOC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

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